ラウリン酸銀

概要

説明

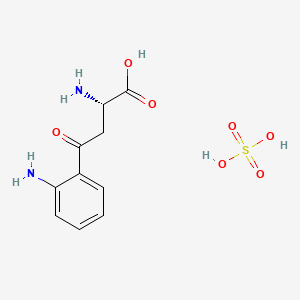

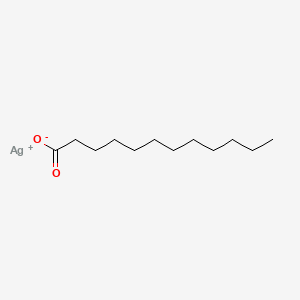

Silver laurate is a useful research compound. Its molecular formula is C12H23AgO2 and its molecular weight is 307.18. The purity is usually 95%.

BenchChem offers high-quality Silver laurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silver laurate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

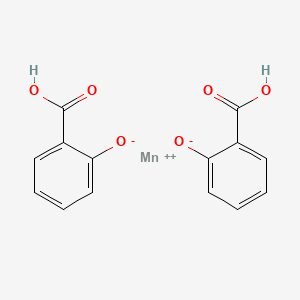

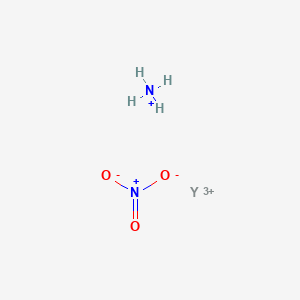

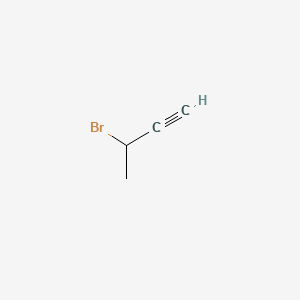

1. 単分散銀コロイドナノ粒子の合成 ラウリン酸銀は、単分散銀コロイドナノ粒子の合成における安定剤として使用されます {svg_1}. このプロセスには、硝酸銀、ラウリン酸ナトリウム、ヒドラジン水和物をそれぞれ銀前駆体、安定剤、還元剤として使用することが含まれます {svg_2}. 調製された銀ナノ粒子は、球形、平均サイズ6 nm、2〜8 nmの狭い分布をしています {svg_3}.

光学アプリケーション

銀ナノ粒子の独特の光学特性は、さまざまな分野で有用です {svg_4}. 銀ナノ粒子の特性は通常、そのサイズ、形状、および周囲の媒体によって決定されます {svg_5}. ラウリン酸銀は、これらのナノ粒子の合成に使用でき、その光学特性に影響を与えます {svg_6}.

化学的アプリケーション

銀ナノ粒子は、魅力的な化学的特性を持っています {svg_7}. それらはさまざまな化学的アプリケーションで使用でき、合成におけるラウリン酸銀の使用はこれらの特性に影響を与える可能性があります {svg_8}.

磁気アプリケーション

銀ナノ粒子はまた、独自の磁気特性を持っています {svg_9}. ラウリン酸銀は、これらのナノ粒子の合成に使用でき、その磁気特性に影響を与えます {svg_10}.

触媒アプリケーション

銀ナノ粒子は、その触媒特性で知られています {svg_11}. ラウリン酸銀は、これらのナノ粒子の合成に使用でき、その触媒特性に影響を与えます {svg_12}.

抗菌アプリケーション

銀ナノ粒子は、その抗菌特性について研究されてきました {svg_13}. ラウリン酸銀は、これらのナノ粒子の合成に使用でき、その抗菌特性に影響を与えます {svg_14}.

バイオセンシングアプリケーション

銀ナノ粒子は、バイオセンサーで使用できます {svg_15}. ラウリン酸銀は、これらのナノ粒子の合成に使用でき、そのバイオセンシング特性に影響を与えます {svg_16}.

表面増強ラマン散乱(SERS)アプリケーション

銀ナノ粒子は、表面増強ラマン散乱(SERS)で使用できます {svg_17}. ラウリン酸銀は、これらのナノ粒子の合成に使用でき、そのSERS特性に影響を与えます {svg_18}.

作用機序

Target of Action

Silver laurate is an inorganic compound, a salt of silver and lauric acid Silver compounds, in general, are known for their antimicrobial properties . They interact with bacterial cells, disrupting their function .

Mode of Action

It’s known that silver compounds can adhere to microbial cells, penetrate inside the cells, and induce cellular toxicity . The formation of silver laurate ion pairs has been indicated , suggesting that it may interact with its targets through ion pairing processes.

Biochemical Pathways

Silver nanoparticles, which share similarities with silver laurate, are known to induce endoplasmic reticulum stress, lactate dehydrogenase leakage, and enhanced reactive oxygen species level . These effects can disrupt normal cellular processes and lead to cell death .

Pharmacokinetics

It’s known that silver laurate forms colorless crystals and is insoluble in water . This suggests that its bioavailability may be limited, and its distribution within the body may depend on factors such as particle size and route of administration.

Result of Action

Based on the known effects of similar silver compounds, it can be inferred that silver laurate may exhibit antimicrobial properties, disrupting the function of microbial cells and leading to their death .

Action Environment

The action, efficacy, and stability of silver laurate can be influenced by various environmental factors. For instance, the temperature dependency of silver laurate solubility has been studied, indicating that its solubility and hence its action can be influenced by temperature . Furthermore, the presence of other substances in the environment can affect the precipitation and association of silver laurate in aqueous solutions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Silver laurate plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, silver ions from silver laurate can bind to thiol groups in enzymes and proteins, leading to the inactivation of these biomolecules. This interaction disrupts the normal function of enzymes and proteins, thereby inhibiting microbial growth . Additionally, silver laurate can interact with cell membranes, causing structural changes that lead to increased permeability and cell death.

Cellular Effects

Silver laurate affects various types of cells and cellular processes. It has been shown to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, silver laurate can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately affecting cell viability . Furthermore, silver laurate can interfere with mitochondrial function, leading to reduced ATP production and impaired cellular metabolism.

Molecular Mechanism

The molecular mechanism of silver laurate involves several key interactions at the molecular level. Silver ions released from silver laurate can bind to biomolecules, such as DNA and proteins, leading to structural and functional changes. For instance, silver ions can intercalate into DNA, causing strand breaks and inhibiting replication and transcription processes . Additionally, silver laurate can inhibit enzyme activity by binding to active sites or essential cofactors, thereby preventing substrate binding and catalysis. These interactions result in the disruption of vital cellular processes and contribute to the antimicrobial effects of silver laurate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of silver laurate can change over time due to its stability and degradation. Silver laurate is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and moisture. This degradation can lead to the release of silver ions, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to silver laurate can result in cumulative cellular damage, including oxidative stress and apoptosis . These temporal effects highlight the importance of monitoring the stability and degradation of silver laurate in experimental settings.

Dosage Effects in Animal Models

The effects of silver laurate vary with different dosages in animal models. At low doses, silver laurate exhibits antimicrobial activity without significant toxicity. At higher doses, silver laurate can induce toxic effects, including liver and kidney damage, as well as neurotoxicity . Studies have shown that high doses of silver laurate can lead to the accumulation of silver ions in various organs, resulting in adverse effects on organ function and overall health. It is crucial to determine the appropriate dosage to balance the antimicrobial benefits and potential toxic effects of silver laurate.

Metabolic Pathways

Silver laurate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. Silver ions released from silver laurate can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle . This inhibition disrupts metabolic flux and reduces the production of essential metabolites, leading to impaired cellular metabolism. Additionally, silver laurate can affect the levels of reactive oxygen species (ROS) and antioxidant enzymes, further influencing metabolic pathways and cellular homeostasis.

Transport and Distribution

Within cells and tissues, silver laurate is transported and distributed through various mechanisms. Silver ions can be transported across cell membranes via ion channels and transporters. Once inside the cell, silver ions can bind to intracellular proteins and organelles, affecting their function and localization . Silver laurate can also accumulate in specific tissues, such as the liver and kidneys, where it can exert its antimicrobial effects. The distribution of silver laurate within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of silver laurate is critical for its activity and function. Silver ions released from silver laurate can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, silver ions can interact with cytosolic proteins and enzymes, affecting their activity. In the mitochondria, silver ions can disrupt mitochondrial function and induce oxidative stress. In the nucleus, silver ions can bind to DNA and interfere with replication and transcription processes. The subcellular localization of silver laurate is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

特性

IUPAC Name |

silver;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMYRUHURLPFQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

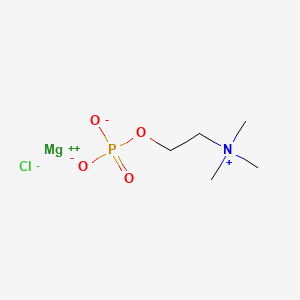

CCCCCCCCCCCC(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-45-6 | |

| Record name | Silver laurate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWM4CQP22U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。